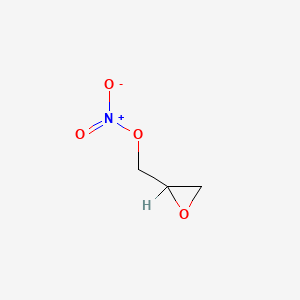

2,3-Epoxypropyl nitrate

Overview

Description

2,3-Epoxypropyl nitrate is a chemical compound that is part of a broader class of organic nitrates. While the specific compound "this compound" is not directly mentioned in the provided papers, they do offer insights into related compounds and reactions that can help us understand the chemical behavior and properties of epoxy nitrate compounds. For instance, the ring-opening reactions of epoxide-containing phenyl ketones with nitric oxide can shed light on the potential reactivity of this compound under similar conditions .

Synthesis Analysis

The synthesis of related compounds involves the cleavage of epoxide rings, such as those found in 2,3-epoxy phenyl ketones, by nitric oxide to afford regioselectively the C-3 ring-opened products . This suggests that the synthesis of this compound could potentially involve a similar ring-opening reaction, where an epoxide precursor is treated with a nitric oxide source to introduce the nitrate group.

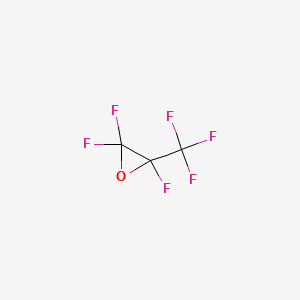

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques such as NMR, MS, and X-ray crystallography . These methods have confirmed the regioselectivity and stereochemistry of the ring-opened products. Although the exact structure of this compound is not provided, the use of these analytical techniques would likely be instrumental in determining its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving epoxide ring-opening by nitric oxide are highly syn-selective, leading to erythro-alpha-hydroxyl nitrates with high isolated yields . This indicates that this compound could also undergo similar reactions, potentially leading to specific regio- and stereochemical outcomes. The reaction is initiated by NO2, which suggests a unique mechanism different from typical nucleophilic attacks on epoxides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, the properties of similar organic nitrates can be inferred. For example, the synthesis of hybrid molecules containing nitrate ester groups indicates that the introduction of nitrate esters can alter the physical and chemical properties of the parent compounds . The pharmacological activity of these compounds is also affected, as seen in the decreased activity of the new structures compared to their parent compounds .

Scientific Research Applications

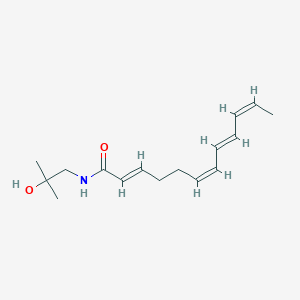

Biological Functions and Therapeutic Potential

2,3-Epoxypropyl nitrate is closely related to the nitrate-nitrite-nitric oxide pathway, which has significant biological functions. Nitrate (NO3−) and nitrite (NO2−) are recycled in vivo to form nitric oxide (NO), an important alternative source of NO. This pathway is especially crucial in hypoxic states and has potential therapeutic applications in conditions such as myocardial infarction, stroke, systemic and pulmonary hypertension, and gastric ulceration (Lundberg, Weitzberg, & Gladwin, 2008).

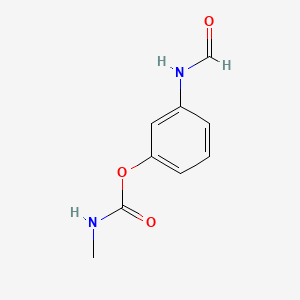

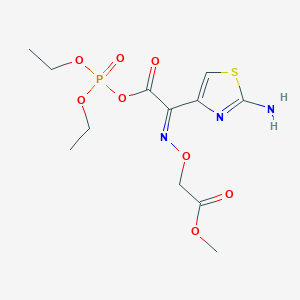

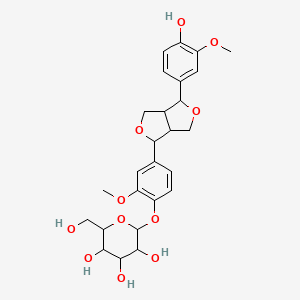

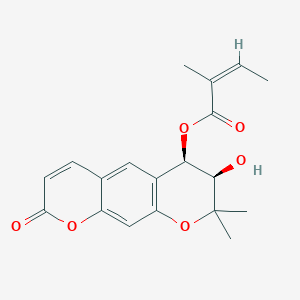

Chemical Synthesis and Medicinal Chemistry

The chemical structure of this compound is a key intermediate in synthesizing hybrid molecules with therapeutic applications. These molecules, combining structures from isohexide and glycerol with nitrate ester groups, have been pharmacologically screened, showing varied levels of activity compared to parent compounds (Stoss, Schlüter, & Axmann, 1990).

Environmental and Industrial Applications

In the environmental sector, studies have investigated the use of bioelectrochemical systems for arsenic and nitrate contaminations in soil and groundwater. These systems utilize processes like As(III) oxidation and denitrification, potentially involving compounds like this compound (Nguyen, Park, Yu, & Lee, 2016). Additionally, the preparation of epoxides like 2,3-Epoxypropyl ethers, valuable in medicinal chemistry, can be achieved using epoxide-producing microorganisms (Furuhashi & Takagi, 1996).

Advanced Material Fabrication

This compound is also relevant in material science. It's used in synthesizing compounds like 2,3-epoxypropyl 3-(2-furyl)acrylate, later employed in fabricating glass fiber reinforced composites. These composites are characterized for their mechanical, electrical properties, and chemical resistance, illustrating the compound's role in advanced material fabrication (Raval, Patel, & Vyas, 2002).

Mechanism of Action

Target of Action

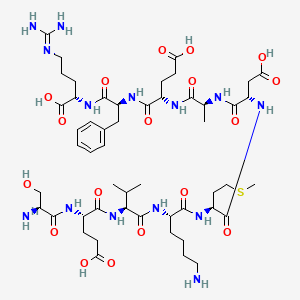

The primary targets of 2,3-Epoxypropyl nitrate, also known as oxiran-2-ylmethyl nitrate, are vascular smooth muscle cells . These cells play a crucial role in regulating vascular tone and blood flow.

Mode of Action

This compound acts as an exogenous source of nitric oxide (NO), a potent coronary vasodilator . It enters vascular smooth muscle cells where it is metabolized to nitrite, via mitochondrial aldehyde dehydrogenase-2 (ALDH2 or mtALDH), and then to nitric oxide . This process results in the relaxation of vascular smooth muscle, leading to vasodilation .

Biochemical Pathways

The compound affects several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways play a crucial role in the nitrogen cycle, which is essential for many biological processes.

Pharmacokinetics

They are rapidly eliminated in plasma, resulting in low plasma concentrations .

Result of Action

The primary result of this compound’s action is vasodilation, which increases blood flow and reduces myocardial oxygen demand . This can alleviate symptoms of conditions like angina pectoris.

properties

IUPAC Name |

oxiran-2-ylmethyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZAAKGRMMGJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27814-48-8 | |

| Details | Compound: Poly(glycidyl nitrate) | |

| Record name | Poly(glycidyl nitrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27814-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20950492 | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6659-62-7 | |

| Record name | Glycidyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,3-epoxy-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Oxiran-2-yl)methyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)